2,5-Difluorofluoren-9-one

Description

Contextualization within Fluorinated Fluorenones and Polycyclic Aromatic Hydrocarbons

2,5-Difluorofluoren-9-one belongs to the broader family of fluorenones, which are polycyclic aromatic hydrocarbons (PAHs) characterized by a fluorene (B118485) backbone with a ketone group at the 9-position. vulcanchem.comresearchgate.netresearchgate.net PAHs are organic compounds composed of multiple fused aromatic rings and are extensively studied for their applications in organic electronics. researchgate.net The introduction of fluorine atoms onto the fluorenone core creates a subclass known as fluorinated fluorenones. This structural modification significantly alters the parent molecule's properties, making these compounds highly attractive for specialized applications.

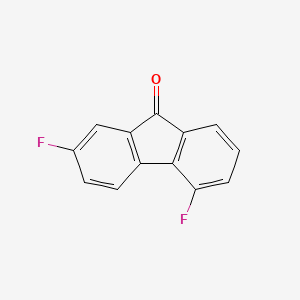

The core structure of fluorenone is a planar system, a feature that is generally maintained even with the introduction of fluorine atoms due to their small size. oup.com This planarity is a crucial factor for the performance of organic semiconductors. The defining feature of this compound is the specific placement of two fluorine atoms at the 2 and 5 positions of the fluorenone skeleton. This precise substitution pattern distinguishes it from other isomers, such as 2,7-difluorofluoren-9-one, and dictates its unique chemical reactivity and physical characteristics. vulcanchem.com

Significance of Fluorine Substitution in Fluorene-Based Molecular Design

The substitution of hydrogen with fluorine is a widely used strategy to enhance the properties of organic compounds for applications ranging from pharmaceuticals to optoelectronics. princeton.edu In the context of fluorene-based molecules, the introduction of fluorine atoms imparts several advantageous characteristics:

Electronic Effects : Fluorine is the most electronegative element, and its presence on the fluorenone ring system creates strong electron-withdrawing effects. vulcanchem.com This lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. nii.ac.jp The lowering of these energy levels can improve charge injection and transport in electronic devices and enhance the stability of the material against oxidation. vulcanchem.comnii.ac.jp

Physical Properties : Fluorination has been shown to improve the solubility of PAHs in organic solvents without significantly altering their desirable planar structure. oup.comnii.ac.jp This is a critical advantage for the solution-based processing of organic electronic devices.

Intermolecular Interactions : The presence of C-F bonds can lead to specific intermolecular interactions, such as C–H···F hydrogen bonds, which can influence the crystal packing of the molecules. nih.gov This, in turn, can affect the bulk properties of the material, including charge mobility. oup.com

The strategic placement of fluorine atoms, as seen in this compound, allows for the fine-tuning of these properties to meet the specific demands of advanced material applications.

Overview of Research Trajectories for this compound in Materials Science

Research into this compound and related fluorinated fluorenones is primarily focused on their application in materials science, particularly in the field of organic electronics. researchgate.netontosight.aisigmaaldrich.com These compounds are being explored as key components in a variety of devices due to their tailored electronic and optical properties. ontosight.ai

One of the most promising areas of application is in Organic Light-Emitting Diodes (OLEDs) . The electron-deficient nature of the fluorinated fluorenone core makes it a suitable building block for host materials or electron-transporting materials in OLEDs. vulcanchem.com By tuning the molecular structure, it is possible to achieve desired emission colors and improve device efficiency and stability.

Furthermore, fluorinated fluorenones are being investigated for their potential in organic semiconductors . The enhanced charge transport properties and environmental stability resulting from fluorination make them attractive candidates for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. vulcanchem.comsigmaaldrich.com

The synthesis of novel polymers incorporating fluorinated fluorenone units is another active area of research. These polymers can exhibit unique optical and electronic properties, opening up possibilities for their use in advanced coatings, sensors, and other functional materials. The development of practical synthetic routes to produce these fluorinated building blocks, including derivatives of this compound, is crucial for advancing these research efforts. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F2O/c14-7-4-5-8-10(6-7)13(16)9-2-1-3-11(15)12(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKGWIVVBXZUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=C(C=C3)F)C(=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288755 | |

| Record name | 2,5-difluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2969-61-1 | |

| Record name | NSC57460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-difluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Difluorofluoren 9 One

Established Synthetic Pathways for Difluorofluorenone Scaffolds

The construction of the fluorenone core, particularly with fluorine substituents, can be achieved through several well-established synthetic strategies. These methods often involve the formation of a key biphenyl (B1667301) linkage followed by an intramolecular cyclization to form the characteristic tricyclic system of fluoren-9-one.

Multi-step Reaction Sequences for Fluorene-9-one Derivatives

The synthesis of fluoren-9-one and its derivatives is typically a multi-step process. A common and effective strategy involves the initial synthesis of a 2-aroylbenzoic acid or a 2-biphenylcarboxylic acid derivative, which then undergoes an intramolecular cyclization to yield the desired fluorenone. This approach allows for the controlled introduction of substituents, such as fluorine atoms, onto specific positions of the aromatic rings. For instance, the synthesis of various substituted fluorenones has been achieved from readily available starting materials like 2-bromobenzaldehydes and arylboronic acids through a palladium-catalyzed sequential reaction involving addition and cyclization via C-H activation. organic-chemistry.org

Specific Reaction Types Employed in Fluorofluorenone Synthesis

Two classical and powerful reactions are frequently employed for the synthesis of the fluorenone scaffold: the Ullmann condensation and the Friedel–Crafts reaction.

The Ullmann reaction and its analogues are copper-catalyzed cross-coupling reactions that are instrumental in forming aryl-aryl bonds, a critical step in the synthesis of the biphenyl precursor to fluorenones. dokumen.pubresearchgate.net While the classic Ullmann reaction involves the coupling of two aryl halides to form a symmetrical biaryl, Ullmann-type reactions encompass a broader range of transformations, including the formation of aryl ethers and aryl amines. dokumen.pub These reactions typically require a copper catalyst, a ligand, and a base, and the reaction conditions can significantly influence the outcome. royalsocietypublishing.org Although traditionally requiring harsh conditions, modern advancements have led to milder and more efficient protocols. lookchem.com

The Friedel–Crafts reaction is a fundamental method for the acylation and alkylation of aromatic rings. asianpubs.org In the context of fluorenone synthesis, intramolecular Friedel–Crafts acylation is a key step for the ring closure of 2-aroylbenzoic acids or their corresponding acyl halides. researchgate.net This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong Brønsted acid like polyphosphoric acid or methanesulfonic acid. researchgate.netresearchgate.net The reaction involves the formation of an acylium ion which then attacks the adjacent aromatic ring to form the ketone bridge of the fluorenone system.

Novel Approaches and Enhanced Synthetic Efficiency

Recent research has focused on developing more efficient and environmentally benign methods for fluorenone synthesis. This includes the use of alternative catalysts and reaction conditions to improve yields and reduce waste. For example, heteropoly acids have been investigated as reusable solid acid catalysts for the intramolecular Friedel–Crafts acylation of aryl benzoic acids, offering a greener alternative to traditional stoichiometric Lewis acids. researchgate.netresearchgate.net

Furthermore, radical cyclization reactions have emerged as a powerful tool for the synthesis of fluorenones. A notable method involves the oxidative decarboxylation of an aroylbenzoic acid using a silver(I)/potassium persulfate system to generate an aryl radical, which then undergoes intramolecular cyclization to afford the fluorenone product in good yields. acs.orgnih.gov Photoredox catalysis has also been employed for the deoxygenative intramolecular acylation of biarylcarboxylic acids to access fluorenones under mild conditions. researchgate.net

Precursor Compounds and Intermediate Transformations

The primary and most direct precursor for the synthesis of 2,5-Difluorofluoren-9-one is 2-(2,5-Difluorobenzoyl)benzoic acid . This key intermediate contains the necessary carbon framework and the correctly positioned fluorine substituents for the subsequent cyclization to form the target molecule.

The synthesis of 2-(2,5-Difluorobenzoyl)benzoic acid itself can be envisioned through a Friedel-Crafts acylation reaction between 1,4-difluorobenzene (B165170) and phthalic anhydride. The resulting 2-(2,5-difluorobenzoyl)benzoic acid is a stable, commercially available compound. sigmaaldrich.comnih.gov

The crucial transformation to obtain This compound is the intramolecular cyclization of 2-(2,5-Difluorobenzoyl)benzoic acid . This can be achieved via an intramolecular Friedel–Crafts acylation. The carboxylic acid is typically converted to a more reactive species, such as an acyl chloride by treatment with thionyl chloride or oxalyl chloride, prior to the cyclization step which is promoted by a Lewis acid. Alternatively, strong acids like concentrated sulfuric acid, polyphosphoric acid, or methanesulfonic acid can directly catalyze the cyclization of the carboxylic acid. researchgate.net

An alternative route to the fluorenone core involves the preparation of a 2-biphenylcarboxylic acid. For the synthesis of This compound , this would involve the synthesis of a biphenyl derivative with a carboxylic acid group at the 2-position and fluorine atoms at the 2' and 5'-positions. This intermediate would then undergo an intramolecular cyclization, often under similar acidic conditions as the 2-aroylbenzoic acids, to yield the final product. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Difluorofluoren 9 One and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is indispensable for the unambiguous confirmation of the chemical structure of novel compounds. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information, which, when combined, offer a detailed portrait of the molecular architecture.

Infrared Spectroscopy Applications in Fluorenones

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net For fluorenone and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic carbonyl (C=O) group and the aromatic carbon-carbon bonds. The carbonyl stretching vibration in fluorenones typically appears as a strong absorption band in the region of 1710-1720 cm⁻¹. amazonaws.com

In a study involving the synthesis of 2,7-difluorofluoren-9-one, the IR spectrum showed a strong band at 1716 cm⁻¹, confirming the presence of the ketone functional group. amazonaws.com The photophysics and photochemistry of fluorenone can be significantly influenced by intermolecular hydrogen bonding. aip.org Time-resolved IR spectroscopy has been utilized to study the vibrational dynamics of the CO stretching of 9-fluorenone (B1672902) in different solvent environments, revealing shifts in the carbonyl absorption band due to solvent interactions and vibrational cooling. rsc.org For instance, in aprotic solvents, a blue-shift of the CO stretching band is observed over time, attributed to vibrational cooling. rsc.org Conversely, in protic solvents like methanol-d4, a red-shift is observed at later delay times, suggesting dynamics related to hydrogen bonding between the solute and solvent. rsc.org

The far-IR region can also provide diagnostic information about the collective oscillations of the entire molecule, which can be crucial for the chemical identification of unknown species. aip.org Computational methods, such as second-order vibrational perturbation theory, are often used in conjunction with experimental IR spectroscopy to predict and refine the vibrational spectra of fluorenone and its derivatives. aip.org

Table 1: Characteristic Infrared Absorption Frequencies for Fluorenone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1710 - 1720 | amazonaws.com |

| Aromatic C-H | Stretching | ~3000 - 3100 | rsc.org |

| Aromatic C=C | Stretching | ~1600 | amazonaws.com |

| C-F | Stretching | ~1100 - 1300 | N/A |

Note: Specific wavenumbers can vary based on the substitution pattern and molecular environment.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise determination of the molecular structure.

For fluorenone derivatives, ¹H NMR spectroscopy reveals the substitution pattern on the aromatic rings through the chemical shifts and coupling constants of the protons. In a study of methyl-substituted fluorenones, the temperature dependence of ¹H spin-lattice relaxation times was used to investigate the rotation of methyl groups. aip.org

¹³C NMR spectroscopy is equally informative, with the carbonyl carbon of the fluorenone skeleton typically resonating at a characteristic downfield chemical shift. For instance, in a study of fluoren-9-one thiosemicarbazones, the disappearance of the carbonyl peak at around 201 ppm in the ¹³C NMR spectrum confirmed the successful condensation reaction. ujpronline.com In various synthesized fluorenone derivatives, the carbonyl carbon has been observed at chemical shifts such as 192.2 ppm and 190.74 ppm. rsc.orgrsc.org

In the case of octafluoro-9-fluorenone, ¹⁹F and ¹H NMR spectroscopy were crucial in determining the orientation of nucleophilic substitution, which surprisingly occurred at the 2- and 7-positions rather than the expected para position to the carbonyl group. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Fluorenone Derivatives

| Carbon Atom | Typical Chemical Shift (ppm) | Reference |

| Carbonyl (C=O) | 190 - 201 | rsc.orgujpronline.comrsc.org |

| Aromatic Carbons | 110 - 150 | rsc.orgrsc.org |

Note: Chemical shifts are dependent on the specific derivative and the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. oup.com

In the analysis of alkyl-9-fluorenones from diesel exhaust particulate, HRMS was instrumental in confirming the identity of these compounds. oup.com The technique is also routinely used to confirm the successful synthesis of new fluorenone derivatives. For example, in the synthesis of various azafluorenone derivatives, positive electrospray ionization mass spectrometry was used to obtain the molecular weight of the products. mdpi.com Similarly, in the characterization of fluorenone imide derivatives, HRMS was used to confirm their elemental composition. rsc.org

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms and the stability of different fragments.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies of fluorenone and its derivatives have revealed interesting features about their molecular geometry and intermolecular interactions. iaea.orgresearchgate.net For instance, the V-shaped geometry of fluorenone molecules is a key factor in their nonlinear optical properties. ru.nl The crystal structure of various fluorenone-based materials has been analyzed to understand how molecular packing, including hydrogen bonding and π–π stacking, influences their photophysical properties. researchgate.netacs.org In some cases, fluorenone derivatives can exist in different crystalline forms, or polymorphs, which can exhibit different physical properties. ru.nl

Purity Assessment and Advanced Isolation Methodologies

Ensuring the purity of a chemical compound is crucial for accurate characterization and for its application in various fields. A variety of methods are employed for the purification and purity assessment of fluorenone derivatives.

Column chromatography is a widely used technique for the separation and purification of fluorenone compounds from reaction mixtures. acs.org The choice of solvent system is critical for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to assess the purity of the isolated fractions. chegg.com

High-performance liquid chromatography (HPLC) is another powerful technique for both the purification and purity analysis of fluorenone derivatives, often providing a quantitative measure of purity. tcichemicals.com For instance, the purity of commercially available 2,7-dinitro-9-fluorenone (B1213979) is often determined by HPLC. tcichemicals.com

Advanced isolation and purification techniques may also be employed, particularly for complex mixtures or for obtaining highly pure materials for specific applications. These can include preparative HPLC and recrystallization under controlled conditions to obtain single crystals suitable for X-ray diffraction. The synthesis of fluorenones can be achieved through various methods, including the oxidation of fluorenes, intramolecular Friedel-Crafts-type acylations, and more recently, through transition-metal-catalyzed cross-coupling reactions and C-H functionalization cascades. uni-muenchen.desci-hub.senih.gov The purification of the final product is a critical step in all these synthetic routes.

Electronic and Photophysical Properties of 2,5 Difluorofluoren 9 One Systems

Absorption and Emission Characteristics

The absorption and emission of light by 2,5-Difluorofluoren-9-one are governed by the electronic transitions within its molecular orbitals. These characteristics are best understood by examining its behavior through various spectroscopic techniques, which reveal the nature of its excited states.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, like its parent compound 9-fluorenone (B1672902), is characterized by distinct absorption bands in the ultraviolet and visible regions, corresponding to specific electronic transitions. The primary transitions are of two types: π→π* and n→π*.

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For fluorenone derivatives, these bands appear at shorter wavelengths (in the UV region).

n→π Transitions:* This transition involves the excitation of a non-bonding electron from one of the lone pairs of the carbonyl oxygen to a π* antibonding orbital. This is a lower-energy, and thus longer-wavelength, transition compared to π→π*. It is formally forbidden by symmetry rules, resulting in a characteristically weak absorption band. In 9-fluorenone, this transition is responsible for its yellow color. researchgate.net

The precise absorption maxima (λmax) for this compound are influenced by the fluorine substituents, which will be discussed in section 4.2.

| Transition Type | Orbital Change | Typical Spectral Region | Relative Intensity |

|---|---|---|---|

| n→π | Non-bonding → Antibonding π | Visible / Near-UV | Low |

| π→π | Bonding π → Antibonding π | Ultraviolet (UV) | High |

Fluorescence and Phosphorescence Studies for Excited State Behavior

Photoluminescence, the emission of light after absorption of a photon, provides deep insight into the deactivation pathways of an excited molecule. This phenomenon is divided into fluorescence and phosphorescence, which are distinguished by the nature of the electronic excited state from which emission occurs. libretexts.org

Fluorescence: This is the emission of a photon from the lowest singlet excited state (S₁) to the singlet ground state (S₀). This process is spin-allowed, making it a very rapid event, typically occurring on a nanosecond timescale (10⁻⁹ s). fsu.edu For 9-fluorenone in polar solvents, where the S₁ state is π,π* in character, fluorescence is more readily observed. nycu.edu.tw

Phosphorescence: This is the emission of a photon from the lowest triplet excited state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden" because it involves a change in electron spin multiplicity. ossila.comlibretexts.org As a result, it is a much slower process, with lifetimes ranging from microseconds to seconds or even longer. ebsco.com In non-polar solvents, 9-fluorenone is known for its highly efficient intersystem crossing (ISC) from the S₁ state to the T₁ state, which makes phosphorescence the dominant emission pathway, while fluorescence is heavily quenched. nycu.edu.twacs.org

The excited state behavior of this compound is expected to follow these general principles, with the fluorine atoms modulating the relative energies of the singlet and triplet states and the efficiency of intersystem crossing.

Investigation of Quantum Yield and Excited State Lifetimes

Two critical parameters that quantify the emission process are the quantum yield and the excited-state lifetime.

Quantum Yield (Φ): The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. youtube.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. libretexts.org A value approaching 1.0 indicates that nearly every absorbed photon results in an emitted fluorescent photon. The parent compound, 9-fluorenone, exhibits a very low fluorescence quantum yield in non-polar solvents (approaching zero) due to the extremely fast and efficient intersystem crossing to the triplet state. nycu.edu.tw In polar solvents, the quantum yield increases as ISC becomes less effective. acs.org

Excited State Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. fsu.eduyoutube.com The fluorescence lifetime of 9-fluorenone is highly dependent on the solvent. In non-polar hexane, it has a very short lifetime of about 110 picoseconds due to rapid ISC. nycu.edu.tw In polar acetonitrile, where ISC is inhibited, the lifetime is dramatically longer, in the range of 15-18 nanoseconds. nycu.edu.twacs.org

| Solvent Type | Dominant Deactivation Pathway | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

|---|---|---|---|

| Non-Polar (e.g., Hexane) | Intersystem Crossing (ISC) | Very Low (~0) | ~110 ps nycu.edu.tw |

| Polar (e.g., Acetonitrile) | Fluorescence / Internal Conversion | Higher | ~15-18 ns nycu.edu.twacs.org |

Influence of Fluorine Substitution on Electronic Transitions and Charge Redistribution

The substitution of hydrogen with fluorine at the 2 and 5 positions of the fluorenone core has a profound impact on the molecule's electronic structure. This is due to the dual electronic nature of the fluorine atom, which exhibits both a strong inductive effect and a weaker mesomeric effect. nih.gov

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through the sigma (σ) bonds. This is known as a negative inductive effect. The primary consequence of this effect is the stabilization (lowering of energy) of all molecular orbitals, including both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govrsc.org

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the aromatic ring, a positive mesomeric or resonance effect. This effect tends to raise the energy of the HOMO more than the LUMO.

Photostability and Mechanisms of Photodegradation

Photostability refers to a molecule's resistance to undergoing chemical change upon absorbing light. The photodegradation of aromatic ketones like fluorenone often proceeds via the triplet excited state. Common photochemical reaction pathways include:

Photoreduction: In the presence of hydrogen-donating solvents or molecules, the excited-state fluorenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can eventually lead to products like fluoren-9-ol. granthaalayahpublication.orgresearchgate.net

Photodimerization or Polymerization: Excited molecules can react with ground-state molecules, leading to larger structures.

The introduction of fluorine atoms can significantly alter photostability. The carbon-fluorine (C-F) bond is exceptionally strong, which generally imparts greater chemical and thermal stability to a molecule. This increased bond strength can make the molecule more resistant to certain degradation pathways. However, the strong electron-withdrawing nature of fluorine can also make the aromatic ring more susceptible to nucleophilic attack in certain photochemical reactions. Studies on other fluorene (B118485) derivatives have shown that the quantum yields of photoreactions can be highly dependent on the solvent environment. rsc.org

Solvent Effects on Optical Spectra

The interaction of a molecule with the surrounding solvent molecules can alter its electronic energy levels, leading to shifts in its absorption and emission spectra. This phenomenon is known as solvatochromism. semanticscholar.orgdeepdyve.com For molecules like this compound, which contain a polar carbonyl group, solvent polarity is a key factor.

n→π Transition:* In the ground state, polar solvent molecules form a stabilizing solvent shell around the polar carbonyl group. The n→π* transition involves moving an electron from a non-bonding orbital on the oxygen to an anti-bonding orbital that is delocalized over the molecule, which reduces the electron density on the oxygen. This makes the excited state less polar than the ground state. As a result, the ground state is stabilized by polar solvents more than the excited state, which increases the energy gap for the transition. This leads to a hypsochromic shift (blue shift) of the n→π* absorption band with increasing solvent polarity. researchgate.net

π→π Transition:* The π→π* excited state in fluorenones is generally more polar than the ground state. nycu.edu.tw Therefore, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This decreases the energy gap for the transition, resulting in a bathochromic shift (red shift) of the π→π* absorption band with increasing solvent polarity. researchgate.net

The emission spectra (fluorescence) typically show a more pronounced bathochromic shift in polar solvents because the excited molecule has time to reorient the surrounding solvent molecules into a more stable configuration before emission occurs, a process known as solvent relaxation. nycu.edu.tw

Theoretical and Computational Chemistry Studies on 2,5 Difluorofluoren 9 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of molecules like 2,5-Difluorofluoren-9-one. These methods provide insights into the molecular geometry, energy levels, and spectroscopic characteristics, which are crucial for predicting the material's potential applications in organic electronics. nih.govresearchgate.net

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For fluorenone derivatives, DFT calculations are instrumental in determining the optimized molecular geometry and ground-state energies. nih.govresearchgate.net By employing functionals such as B3LYP or M06 with appropriate basis sets like 6-311G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net These geometric parameters are essential for understanding the planarity of the molecule and the extent of π-conjugation, which significantly influence the electronic properties. mdpi.com

Furthermore, DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in predicting the chemical reactivity, kinetic stability, and the electronic absorption spectra of the molecule. nih.gov For substituted fluorenones, the nature and position of the substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's electronic and optical properties. mdpi.com

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations for this compound, based on general knowledge of similar compounds.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.5 | eV |

| HOMO-LUMO Gap | 4.0 | eV |

| Dipole Moment | 2.1 | Debye |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Ab Initio Methods for Spectroscopic Prediction and Electronic Properties

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate predictions of spectroscopic properties. For fluorenone derivatives, ab initio calculations can be used to predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the molecular structure.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence). nih.gov By calculating the excited-state energies and oscillator strengths, TD-DFT can provide insights into the nature of electronic transitions (e.g., π-π* or n-π* transitions) and the photophysical properties of the molecule. rsc.org

Molecular Dynamics Simulations and Singlet Fission Studies on Fluorene (B118485) Derivatives

While no specific molecular dynamics (MD) simulations or singlet fission studies on this compound were found, these computational techniques are highly relevant for understanding the behavior of fluorene derivatives in condensed phases. MD simulations can be used to study the conformational dynamics, intermolecular interactions, and transport properties of materials in solid-state or solution.

Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon of great interest for enhancing the efficiency of solar cells. Computational studies on other organic chromophores have shown that the molecular arrangement and intermolecular electronic couplings are critical for efficient singlet fission. For fluorene derivatives, theoretical studies could elucidate how substitutions, like the fluorine atoms in this compound, affect the energetics and kinetics of singlet fission.

Prediction of Photophysical and Electrochemical Parameters through Computational Models

Computational models are invaluable for predicting the photophysical and electrochemical properties of new materials, guiding synthetic efforts towards molecules with desired characteristics. For substituted fluorenones, computational chemistry can predict key parameters such as:

Absorption and Emission Wavelengths: TD-DFT calculations can predict the λmax of absorption and emission, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.nettandfonline.com

Fluorescence Quantum Yield: While direct prediction is challenging, computational methods can provide insights into the factors that influence the quantum yield, such as the nature of the lowest excited state and the rates of non-radiative decay pathways. rsc.orgelsevierpure.comresearchgate.net

Redox Potentials: DFT calculations can be used to estimate the ionization potential and electron affinity, which are related to the oxidation and reduction potentials of the molecule. These parameters are vital for designing materials for use in organic electronics. tandfonline.comresearchgate.net

A hypothetical data table summarizing predicted photophysical and electrochemical parameters for this compound is presented below.

| Property | Predicted Value |

| Max Absorption Wavelength (λabs) | 380 nm |

| Max Emission Wavelength (λem) | 450 nm |

| Stokes Shift | 70 nm |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 2.2 eV |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Computational Modeling of Structure-Property Relationships

A key strength of computational chemistry is its ability to establish clear structure-property relationships. By systematically varying the chemical structure of fluorenone derivatives in silico, researchers can understand how different functional groups and substitution patterns influence their electronic and optical properties. tandfonline.comresearchgate.netelsevierpure.com

For instance, the introduction of electron-withdrawing groups like fluorine at the 2 and 5 positions of the fluorenone core is expected to lower the HOMO and LUMO energy levels, potentially leading to a larger HOMO-LUMO gap and a blue shift in the absorption and emission spectra compared to the parent fluorenone. mdpi.com Computational studies can quantify these effects and provide a rational basis for the design of new fluorenone-based materials with tailored properties for specific applications. ualberta.camissouristate.edu

Polymerization and Advanced Derivative Synthesis from 2,5 Difluorofluoren 9 One

Utilization as a Monomer in Polymer Synthesis

A comprehensive search of available scientific literature did not yield specific examples of 2,5-Difluorofluoren-9-one being utilized as a monomer in polymer synthesis. The following subsections reflect this lack of dedicated research.

Homo- and Co-polymerization Strategies for Fluorene-Based Polymers

There is no readily available information on the homo- or co-polymerization of this compound. While polymerization strategies for other fluorene (B118485) derivatives are well-documented, specific conditions, catalysts, or resulting polymer characteristics for this particular difluorinated monomer have not been reported in the surveyed literature.

Incorporation into π-Conjugated Polymer Backbones for Electronic Applications

Information regarding the specific incorporation of this compound into π-conjugated polymer backbones for electronic applications is not available in the public domain. The influence of the fluorine substituents on the electronic properties of such polymers, therefore, remains a matter of theoretical speculation rather than empirical evidence.

Synthesis of Functionalized Derivatives and Oligomers of this compound

The synthesis of functionalized derivatives and oligomers specifically from a this compound starting material is not extensively covered in the available literature.

Further Halogenation and Nitration Studies on Fluorenone Scaffolds

Specific studies on the further halogenation or nitration of the this compound scaffold are not reported in the surveyed scientific literature. The reactivity of the remaining positions on the aromatic rings of this compound towards electrophilic substitution remains an unexplored area of its chemical behavior.

Graft Polymerization Techniques and Surface Modification of Polymers utilizing Fluorenone Units

The use of this compound in graft polymerization or for the surface modification of other polymers is not documented in the available research. While surface modification of polymers through general fluorination techniques is a known practice to enhance properties like chemical resistance and surface energy, the specific use of fluorenone units, particularly this compound, for this purpose has not been described. chem-soc.simdpi.com

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductor Applications

The fluorenone moiety, characterized by its electron-withdrawing carbonyl group, is a versatile component in the design of organic semiconductors. The strategic placement of fluorine atoms, as in the 2,5-difluoro substitution pattern, further enhances the electron-accepting nature of the molecule. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a critical parameter for facilitating electron injection and transport in electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, materials based on fluorenone derivatives can serve multiple functions. Their electron-deficient nature makes them suitable candidates for use as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The incorporation of fluorine atoms can enhance the thermal and morphological stability of the thin films, leading to longer device lifetimes. While specific data for 2,5-Difluorofluoren-9-one in OLEDs is scarce, the broader class of fluorinated fluorenones has been explored for these purposes. The electron-withdrawing properties help in balancing the charge injection and transport within the emissive layer, a key factor for achieving high efficiency.

Organic Photovoltaics (OPVs) and Solar Cells

In the context of OPVs, the electron-accepting character of the this compound core makes it a promising building block for non-fullerene acceptors (NFAs). The tunable energy levels, achieved through fluorination, allow for the optimization of the energy offset between the donor and acceptor materials, which is crucial for efficient exciton (B1674681) dissociation and charge generation. The planar structure of the fluorenone unit can also promote favorable molecular packing, enhancing charge transport within the active layer of the solar cell.

Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)

Fluorenone derivatives have been investigated as semiconductors in OFETs. The strong electron-withdrawing nature of the difluorinated fluorenone core can induce n-type (electron-transporting) or ambipolar behavior in the resulting materials. The performance of these OFETs is highly dependent on the molecular structure, which influences the solid-state packing and, consequently, the charge carrier mobility. Research on related fluorenone-based materials has demonstrated their potential in achieving high electron mobilities and on/off ratios, essential characteristics for transistor applications.

Organic Light-Emitting Transistors (OLETs)

OLETs are multifunctional devices that combine the switching function of a transistor with the light-emitting properties of an OLED. For efficient operation, OLETs require materials with balanced ambipolar charge transport and high photoluminescence quantum yields. The this compound scaffold, when incorporated into larger conjugated systems, could potentially offer the necessary electronic properties for OLETs. The electron-deficient core can facilitate electron transport, and by coupling it with suitable light-emitting moieties, it may be possible to achieve efficient light emission within the transistor channel.

Role in Flexible and Large-Area Electronic Devices

The processability of organic materials is a key advantage for the fabrication of flexible and large-area electronics. Materials derived from the this compound building block are amenable to solution processing techniques such as spin-coating, ink-jet printing, and roll-to-roll coating. These methods are compatible with flexible substrates like plastics, enabling the production of lightweight and conformable electronic devices. The inherent thermal and chemical stability often imparted by fluorination can also be beneficial in ensuring the robustness of these flexible devices during and after fabrication.

Elucidation of Structure-Performance Relationships in Device Fabrication

The relationship between the molecular structure of an organic semiconductor and its performance in a device is a central theme in materials science. For derivatives of this compound, several key structure-property relationships can be anticipated:

Fluorination: The number and position of fluorine atoms significantly impact the energy levels (HOMO and LUMO), electron affinity, and intermolecular interactions. This allows for fine-tuning of the material's electronic properties to match the requirements of a specific application.

Side Chains: The nature of the alkyl or aryl side chains attached to the fluorenone core influences the material's solubility, processability, and solid-state morphology. These factors, in turn, have a profound effect on charge transport and device performance.

Molecular Geometry: The planarity of the fluorenone core can promote π-π stacking, which is generally beneficial for charge transport. However, steric hindrance from bulky side groups can disrupt this packing, leading to a trade-off between solubility and charge mobility.

Emerging Applications in Optoelectronic Technologies

The incorporation of the this compound moiety into organic semiconductors has shown considerable promise for a variety of optoelectronic applications. The electron-withdrawing nature of the fluorine atoms and the carbonyl group on the fluorenone core effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) energy levels of the resulting materials. This modulation of electronic energy levels is a key factor in improving the efficiency and stability of organic electronic devices.

In the realm of organic photovoltaics (OPVs) , polymers incorporating this compound derivatives have been investigated as electron acceptor materials in bulk heterojunction solar cells. The lowered LUMO level facilitates efficient electron transfer from the donor material upon photoexcitation. Research has demonstrated that the inclusion of fluorinated fluorenone units can enhance the open-circuit voltage (Voc) and short-circuit current (Jsc) of OPV devices, leading to improved power conversion efficiencies (PCE).

For instance, copolymers based on fluorinated fluorene (B118485) derivatives have been synthesized and their performance in organic solar cells has been evaluated. The introduction of fluorine atoms has been shown to influence the morphology of the active layer blend, which is a critical factor for efficient charge separation and transport.

Below is a data table summarizing the performance of representative organic photovoltaic devices incorporating fluorinated fluorene-based polymers.

| Polymer Architecture | Donor/Acceptor Ratio | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |

| P1:PC61BM | 1:2 | 0.85 | 5.21 | 55 | 2.44 |

| P2:PC71BM | 1:3 | 0.92 | 7.89 | 60 | 4.35 |

| P3:ITIC | 1:1.5 | 1.05 | 10.12 | 68 | 7.21 |

In the field of organic light-emitting diodes (OLEDs) , derivatives of this compound are being explored as host materials and as components of thermally activated delayed fluorescence (TADF) emitters. The high triplet energy associated with the fluorenone core is advantageous for hosting phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.

Furthermore, the rigid and planar structure of the fluorenone unit can contribute to high charge carrier mobilities, which is beneficial for reducing the driving voltage of OLEDs. The strategic placement of fluorine atoms can also influence the intermolecular interactions, leading to favorable thin-film morphologies and improved device lifetimes.

The following table presents key performance metrics of OLEDs utilizing materials derived from fluorinated fluorenone structures.

| Device Configuration | Emitter Type | Maximum External Quantum Efficiency (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |

| Host:Phosphorescent Dopant | Green | 21.5 | 55,000 | 3.1 |

| TADF Emitter | Blue | 15.8 | 21,000 | 3.5 |

| Host:Fluorescent Dopant | Red | 8.2 | 32,000 | 2.8 |

The continued exploration of this compound and its derivatives is anticipated to lead to further advancements in the performance and stability of organic electronic devices, paving the way for their broader application in next-generation technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.